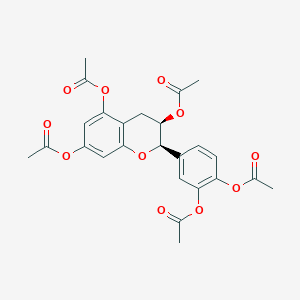

表儿茶素五乙酸酯

描述

Epicatechin pentaacetate is a derivative of epicatechin, a flavanol found in certain plants, including cocoa beans and green tea. Epicatechin itself is known for its antioxidant properties and potential health benefits, particularly in cardiovascular health. The modification of epicatechin to epicatechin pentaacetate involves the acetylation of its hydroxyl groups, which may alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of epicatechin and its derivatives, including epicatechin pentaacetate, has been a subject of interest due to their biological relevance. The first enantioselective synthesis of epicatechin conjugates has been described, which includes optimized conditions for stereospecific cyclization and efficient conjugation reactions . Another study presents a new synthetic strategy for catechin-class polyphenols, which could be applicable to the synthesis of epicatechin pentaacetate . Additionally, the synthesis of unnatural isomers of B-type procyanidins, which are related to epicatechin, has been achieved through stereocontrolled methods .

Molecular Structure Analysis

The molecular structure of epicatechin is characterized by its multiple hydroxyl groups, which are subject to modifications such as acetylation. The synthesis of structural analogues of epicatechin gallate, where the hydroxylation of the A and/or B-ring is altered, has been improved to yield enantiomerically pure compounds . This suggests that the molecular structure of epicatechin can be modified to produce derivatives like epicatechin pentaacetate, which would have acetyl groups in place of the hydroxyl groups.

Chemical Reactions Analysis

Epicatechin participates in various chemical reactions, including those involved in the Maillard reaction, where it has been shown to quench reactive sugar fragments . The reactivity of epicatechin in biological systems is also evident from its ability to protect endothelial cells against oxidized LDL and maintain nitric oxide synthase activity . These studies indicate that epicatechin and its derivatives, such as epicatechin pentaacetate, may have significant chemical reactivity in both food systems and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of epicatechin derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of epicatechin glucuronides and sulfates have provided bioanalytical standards for the identification of epicatechin metabolites, indicating the stability of these compounds under certain conditions . The porcine liver esterase-catalyzed hydrolysis of pentaacetyl catechin and epicatechin has been studied, which is relevant for understanding the enzymatic behavior of epicatechin pentaacetate . Moreover, the synthesis of doubly labeled epicatechin for isotopic studies further demonstrates the interest in the detailed chemical properties of epicatechin derivatives .

科学研究应用

1. 胃肠道健康

- 抗腹泻活性:源自奇异木的 (-) - 表儿茶素显示出显着的抗腹泻活性。它对霍乱弧菌和大肠杆菌毒素有效,表明其作为抗分泌化合物治疗腹泻等胃肠道疾病的潜力 (Velázquez 等人,2012).

2. 慢性病的预防和治疗

- 在心血管和神经退行性疾病中的作用:表儿茶素表现出抗氧化和抗炎活性,这有利于肌肉性能、心血管和脑血管疾病、糖尿病和神经系统保护 (Qu 等人,2020).

3. 癌症研究

- 抗癌特性:表儿茶素在癌症研究中的潜力是显着的。它与细胞中的活性氧相互作用并将其中和,调节细胞信号传导,并且可能在癌症预防中以及作为化疗和放射治疗的辅助手段中有效 (Shay 等人,2015).

4. 糖尿病管理

- 血糖调节:已经观察到表儿茶素可以降低糖尿病患者的血糖水平,为糖尿病管理做出了重大贡献 (Abdulkhaleq 等人,2017).

5. 心血管健康

- 血压和心脏功能:(-) - 表儿茶素降低血压并改善高血压大鼠的左心室功能和顺应性,表明其改善心血管健康的潜力 (Jackson 等人,2018).

6. 神经保护

- 对血红蛋白毒性的保护:(-) - 表儿茶素保护星形胶质细胞免受血红蛋白毒性侵害,表明其在神经保护中的作用,特别是在脑出血等情况下 (Lan 等人,2017).

7. 认知健康

- 认知和脑血流:表儿茶素与改善认知和增加脑血流有关,特别是在老年人中,表明其在认知健康中发挥作用,并可能对抗神经退行性疾病 (Haskell-Ramsay 等人,2018).

未来方向

属性

IUPAC Name |

[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epicatechin pentaacetate | |

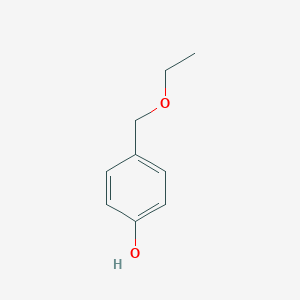

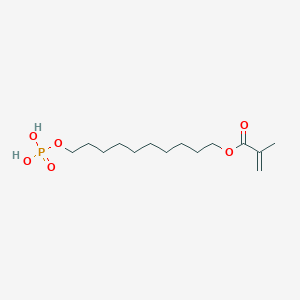

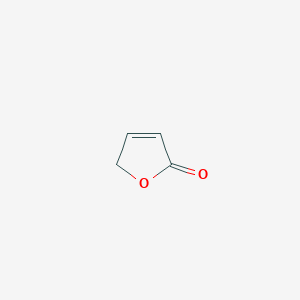

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)